Antiproliferative Activity in Colorectal Cancer: Intra-Class Derivative Comparison
Among 14 benzimidazole-isoquinolinone derivatives sharing the same core scaffold, compound 7g (R1 = iBu, R2 = 3-pyridyl) demonstrates the strongest antiproliferative activity. In a direct head-to-head comparison within the same study, 7g exhibits GI50 values of 23.78 μM (SW620) and 24.13 μM (HT29), representing a 2.4-fold improvement over the weakest active comparator 7f (R1 = 2-BrC6H4, R2 = 3-pyridyl; GI50 = 57.87 μM in SW620) and 4.2-fold over 7i (GI50 = 69.70 μM in SW620) [1]. Four analogs (7j, 7l, 7m, 7n) were essentially inactive at the highest concentration tested (GI50 > 100 μM) [1]. The therapeutic window is indicated by a GI50 > 200 μM in non-cancerous colorectal FHC cells [1].
| Evidence Dimension | Antiproliferative GI50 (SW620 colorectal cancer cells) |
|---|---|
| Target Compound Data | 23.78 ± 4.06 μM (compound 7g, R1 = iBu, R2 = 3-pyridyl) |
| Comparator Or Baseline | 7f: 57.87 ± 5.25 μM; 7i: 69.70 ± 7.14 μM; 7j: >100 μM; 7a: 47.60 ± 3.76 μM |
| Quantified Difference | 2.4× to >4.2× more potent than active comparators; >4.2× over inactive analogs |
| Conditions | CRC cell lines SW620 and HT29; 48 h treatment; MTT assay; 3 independent experiments in sextuplicate |
Why This Matters
This 2.4- to >4.2-fold potency differential within a single congeneric series directly informs which specific derivative to procure for CRC-focused screening campaigns, avoiding procurement of low-activity alternatives.
- [1] Liu, J. H.; Yang, D. L.; Li, S. Q.; Zhang, Y. J.; Tang, Y.; Lei, J.; Frett, B.; Lin, H.; Li, H.; Chen, Z. Z.; Xu, Z. G. Facile Construction of Fused Benzimidazole-Isoquinolinones That Induce Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Bioorg. Med. Chem. 2018, 26 (14), 3899–3908. DOI: 10.1016/j.bmc.2018.06.010. (Tables 1 and 2; Supplemental Fig. 1). View Source
